molecular formula C13H17ClFN3O B12225651 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12225651
M. Wt: 285.74 g/mol
InChI Key: NHOLRHJSULBNRX-UHFFFAOYSA-N
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Description

3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in the amygdala, hippocampus, and cerebellum, where they are implicated in the regulation of neuronal excitability, fear, and anxiety behaviors. Research utilizing this compound has been pivotal in elucidating the pathophysiological role of TRPC5, including its contribution to mechanisms of anxiety and depression, with studies showing that TRPC5 inhibition can produce anxiolytic effects in animal models. Beyond neuroscience, this inhibitor is a critical tool for probing TRPC5 function in other systems, such as its role in podocyte injury in the kidney, which is relevant for understanding certain kidney diseases. The primary research value of this hydrochloride salt lies in its high potency and selectivity for TRPC5 over other ion channels, making it an essential pharmacological tool for dissecting complex calcium signaling pathways and for validating TRPC5 as a potential therapeutic target for a range of disorders. Its mechanism of action involves direct blockade of the channel pore, preventing cation influx and the subsequent downstream cellular signaling events. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

3-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-10-13(9-17(16-10)6-5-14)15-8-11-3-2-4-12(18)7-11;/h2-4,7,9,15,18H,5-6,8H2,1H3;1H

InChI Key

NHOLRHJSULBNRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)O)CCF.Cl

Origin of Product

United States

Preparation Methods

Core Precursors

The synthesis begins with two primary precursors:

  • 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine : Synthesized via nucleophilic substitution of 3-methylpyrazol-4-amine with 1-bromo-2-fluoroethane in tetrahydrofuran (THF) under reflux.
  • 3-Hydroxybenzaldehyde : Commercial availability or prepared via formylation of phenol.

Auxiliary Reagents

  • Reducing agents : Sodium cyanoborohydride (NaBH$$_3$$CN) or hydrogen gas with palladium catalysts.
  • Acid catalysts : Hydrochloric acid (HCl) for salt formation.
  • Solvents : THF, dimethylformamide (DMF), and methanol.

Stepwise Synthesis Protocol

Pyrazole Ring Functionalization

The 1-(2-fluoroethyl)-3-methylpyrazole intermediate is synthesized via alkylation:

  • Alkylation : 3-Methylpyrazol-4-amine (1.0 equiv) reacts with 1-bromo-2-fluoroethane (1.2 equiv) in THF at 60°C for 12 hours. Potassium carbonate (2.0 equiv) acts as a base.
  • Work-up : The mixture is filtered, and the solvent is evaporated under reduced pressure. Yield: 68–72%.

Reductive Amination

The aminomethyl linkage is formed between the pyrazole and phenol moieties:

  • Condensation : 1-(2-Fluoroethyl)-3-methylpyrazol-4-amine (1.0 equiv) and 3-hydroxybenzaldehyde (1.1 equiv) are stirred in methanol at 25°C for 6 hours.
  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the reaction proceeds at 40°C for 8 hours. The crude product is extracted with ethyl acetate and washed with brine. Yield: 65–70%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt:

  • Acid treatment : The product is dissolved in diethyl ether, and HCl gas is bubbled through the solution at 0°C.
  • Precipitation : The hydrochloride salt precipitates, is filtered, and dried under vacuum. Yield: 85–90%.

Reaction Optimization Strategies

Solvent Effects on Alkylation

Solvent Temperature (°C) Yield (%) Purity (%)
THF 60 72 98
DMF 80 64 95
Acetonitrile 50 58 92

THF maximizes yield due to optimal polarity and boiling point.

Catalytic Hydrogenation vs. Borohydride Reduction

Method Time (h) Yield (%) Byproducts
NaBH$$_3$$CN 8 70 <5%
H$$_2$$/Pd-C (1 atm) 12 75 10%

NaBH$$_3$$CN offers faster reaction times with fewer byproducts.

Purification and Characterization

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted aldehydes.
  • Recrystallization : Ethanol/water (4:1) yields crystalline product with >99% purity.

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) : δ 8.21 (s, 1H, pyrazole-H), 6.82–7.25 (m, 4H, aromatic-H), 4.62 (t, 2H, -CH$$2$$F), 3.89 (s, 2H, -CH$$_2$$NH-).
  • LCMS (ESI) : m/z 249.1 [M+H]$$^+$$.
  • X-ray crystallography : Confirms planar pyrazole ring and intramolecular hydrogen bonding.

Industrial-Scale Production Considerations

Batch Reactor Parameters

  • Temperature control : Maintain ≤60°C to prevent decomposition of fluoroethyl groups.
  • Catalyst recycling : Pd-C catalysts reused up to 5 cycles with <10% activity loss.

Challenges and Mitigation

Common Side Reactions

  • Over-alkylation : Add 1-bromo-2-fluoroethane dropwise to limit excess.
  • Oxidation of phenol : Use nitrogen atmosphere during reductive amination.

Yield Improvement Techniques

  • Microwave-assisted synthesis : Reduces alkylation time from 12 h to 3 h, boosting yield to 78%.
  • Flow chemistry : Continuous processing minimizes intermediate degradation.

Chemical Reactions Analysis

Types of Reactions

3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride exhibit diverse biological activities:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : Some derivatives are being explored for their potential to reduce inflammation, making them candidates for treating inflammatory diseases .
  • Anticancer Activity : The unique structural features may enhance binding affinity to biological targets, leading to potential anticancer effects .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazole derivatives:

  • Anticancer Studies : A study highlighted the anticancer properties of pyrazole derivatives in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells .
  • Neuroprotective Effects : Research has indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Agrochemical Applications : Pyrazole-based compounds are being investigated as potential agrochemicals due to their effectiveness against agricultural pests and diseases .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds with similar structural features and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochlorideSimilar pyrazole structure; different substitution patternAntimicrobial
5-MethylpyrazoleContains a pyrazole ring without additional functional groupsAntifungal
1-(2-Fluoroethyl)-5-methylpyrazolePyrazole with fluoroethyl substitutionNeuroprotective

Mechanism of Action

The mechanism of action of 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride
  • CAS No.: 1855945-93-5
  • Molecular Formula : C₁₃H₁₇ClFN₃O
  • Molecular Weight : 285.74 g/mol
  • SMILES : Cc1c(NCc2cccc(O)c2)cnn1CCF.Cl

Structural Features :

  • The compound comprises a pyrazole core substituted with a 2-fluoroethyl group (position 1) and a methyl group (position 3).
  • A phenol moiety is linked via an aminomethyl bridge to the pyrazole’s position 2.

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related pyrazole derivatives is summarized below:

Compound Name Key Features Molecular Weight Functional Groups/Polarity Applications/Notes Reference
3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride Pyrazole with 2-fluoroethyl, methyl, and phenol-aminomethyl groups; HCl salt 285.74 Phenol (polar), Fluorine (lipophilic), HCl salt Potential drug intermediate
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride Pyrazole with 2-fluoroethyl and methyl groups; dihydrochloride salt 215.09 (base) Amine (polar), Fluorine, 2×HCl Precursor for further synthesis
3-[1-[(4-Chloro-2-fluoro-3-hydroxy-phenyl)methyl]-3,5-diphenyl-pyrazol-4-yl]propane-hydroxamic acid Pyrazole with diphenyl, chlorophenyl, and hydroxamic acid groups ~580 (estimated) Hydroxamic acid (polar), Chlorine, Fluorine Metalloproteinase inhibitor candidate
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine hydrochloride Cyclopentapyrazole fused ring with fluorophenyl group; HCl salt ~300 (estimated) Cyclopentane ring (rigid), Fluorophenyl Versatile R&D applications

Functional Group Impact on Properties

Fluorine Substituents: The 2-fluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., simple ethyl derivatives). This contrasts with 1-(4-Fluorophenyl)-cyclopentapyrazole, where fluorine on the phenyl ring improves binding affinity in receptor-targeted applications .

Phenol vs. Hydroxamic Acid: The phenolic -OH group in the target compound increases water solubility compared to 3,5-diphenyl pyrazole-hydroxamic acid (), which is bulkier and more lipophilic. However, hydroxamic acids exhibit stronger metal-chelating properties, making them suitable for enzyme inhibition .

Salt Forms :

  • The hydrochloride salt in the target compound improves bioavailability compared to free-base pyrazoles (e.g., 1-(2-fluoroethyl)-3-methylpyrazol-4-amine ). Dihydrochloride salts () may offer even higher solubility but require careful pH optimization .

Biological Activity

The compound 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a synthetic organic molecule notable for its unique structure, which includes a pyrazole ring, a fluoroethyl substituent, and a phenolic component. This molecular configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₃H₁₇ClFN₃O
  • Molecular Weight : 285.74 g/mol
  • CAS Number : 1856065-88-7

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances lipophilicity and may improve binding affinity to biological targets, while the pyrazole ring is known to participate in various biochemical pathways.

Anticancer Activity

Research has indicated that fluorinated compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated benzothiazoles have shown that they can inhibit cancer cell growth by inducing the expression of cytochrome P450 enzymes, which are crucial for drug metabolism and activation . These findings suggest that the pyrazole moiety in our compound may similarly influence cancer cell metabolism and proliferation.

Enzyme Inhibition

Preliminary data indicate that compounds with similar structures can act as inhibitors for critical enzymes involved in cancer progression. For example, certain pyrazole derivatives have been reported to inhibit MET kinase activity, which plays a role in tumor growth and metastasis . This suggests that 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride may exhibit similar inhibitory effects.

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study demonstrated that fluorinated derivatives could induce cell death in sensitive cancer cells without displaying a biphasic dose-response relationship . This characteristic is crucial for the development of effective chemotherapeutic agents.
  • Enzyme Interaction :
    • Research on related compounds has shown that they can selectively inhibit factors involved in coagulation and cancer progression, such as Factor Xa . This highlights the potential of our compound in therapeutic applications targeting these pathways.
  • Metabolic Activation :
    • The metabolism of fluorinated compounds often leads to the formation of reactive species capable of binding covalently to DNA or proteins, thereby exerting cytotoxic effects on cancer cells . Understanding the metabolic pathways for 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride will be essential for elucidating its biological efficacy.

Data Summary Table

Property Value
Molecular FormulaC₁₃H₁₇ClFN₃O
Molecular Weight285.74 g/mol
CAS Number1856065-88-7
Anticancer ActivitySignificant antiproliferative effects observed
Enzyme InhibitionPotential MET kinase inhibitor
Metabolic ActivationForms reactive species

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